molecular formula C14H11N B1345985 4-Cyano-4'-methylbiphenyl CAS No. 50670-50-3

4-Cyano-4'-methylbiphenyl

Cat. No. B1345985
CAS RN: 50670-50-3
M. Wt: 193.24 g/mol
InChI Key: QIBWMVSMTSYUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-4’-methylbiphenyl, also known as 4’-Methyl-4-biphenylcarbonitrile, is a chemical compound with the molecular formula C14H11N . It has an average mass of 193.244 Da and a monoisotopic mass of 193.089142 Da .


Molecular Structure Analysis

The linear formula of 4-Cyano-4’-methylbiphenyl is C14H11N . The structure consists of a biphenyl core with a cyano group (-CN) and a methyl group (-CH3) attached to the 4 and 4’ positions respectively .


Physical And Chemical Properties Analysis

4-Cyano-4’-methylbiphenyl is a solid at room temperature . It has a molecular weight of 193.24 .

Scientific Research Applications

Liquid Crystals

Scientific Field: Physics and Material Science

Summary of the Application

“4-Cyano-4’-methylbiphenyl” is used in the study of liquid crystals. In a research project titled “Unveiling the boundaries of biaxial nematics for energy-efficient displays UNBOUND”, the compound was used in experiments to disseminate knowledge about liquid crystals and their practical applications .

Methods of Application or Experimental Procedures

The research involved an educational presentation and interactive experiments. The specific methods and technical details of the experiments were not provided in the source .

Results or Outcomes

The activity was effective in engaging students and communicating scientific concepts to a non-expert audience. The activity received positive feedback, and the researchers plan to continue refining and implementing this format in upcoming public outreach events .

Antihypertensive Drugs

Scientific Field: Pharmaceutical Chemistry

Methods of Application or Experimental Procedures: The compound is synthesized by the coupling of non-active o-chlorobenzonitrile with p-chlorotoluene in toluene-tetrahydrofuran mixed solvents over transition-metal catalysts .

Results or Outcomes: The synthesis process was successful, and the resulting compound can be used in the production of antihypertensive drugs .

Safety And Hazards

4-Cyano-4’-methylbiphenyl is associated with some safety hazards. It has been labeled with the signal word “Warning” and has hazard statements including H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBWMVSMTSYUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068573
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4'-methylbiphenyl

CAS RN

50670-50-3
Record name 4′-Methyl[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50670-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.56 g (20 mmol) of sodium p-tolunesulfinate, 2.75 g (20 mmol) of p-chlorobenzonitrile, 0.0225 g (0.1 mmol) of palladium acetate, 0.0478 g (0.12 mmol) of 1,2-bis(diphenylphosphino) ethane, 11.2 g (200 mmol) of calcium oxide and 60 ml of N-methyl-2-pyrrolidone were placed in a 100 ml round bottom flask and reacted at 150° C. in a nitrogen gas stream for 6 hours. After the completion of the reaction, the reaction mixture solution was analyzed by means of high performance liquid chromatography. The analysis showed that 4.9 mmol (yield 25%) of 4'-cyano-4-methyl-biphenyl was formed in the reaction mixture solution.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0.0225 g
Type
catalyst
Reaction Step One
Quantity
0.0478 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-methylphenylmagnesium chloride (98 g, 20% solution in tetrahydrofuran) is added dropwise over five hours to a refluxing solution of 4-bromobenzonitrile (20 g), palladium (II) chloride (0.78 g) and triphenylphosphine (2.3 g) in tetrahydrofuran (100 ml). [HPLC: yield 91-93%]. After cooling to room temperature tetrahydrofuran is removed under vacuum. The residue is taken up in toluene/water (1:1) (200 ml) and filtered. The aqueous phase is separated off. Solvent is removed by distillation and the crude product recrystallised from ethanol to give 4'-methylbiphenyl-4-carbonitrile as a solid, m.pt. 107-109° C. 1H NMR (CDCl3): 2.41(s,3H), 7.29(d,2H), 7.49(d,2H), 7.66 (d,2H), 7.71 (d,2H).
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-4'-methylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-Cyano-4'-methylbiphenyl
Reactant of Route 3
Reactant of Route 3
4-Cyano-4'-methylbiphenyl
Reactant of Route 4
Reactant of Route 4
4-Cyano-4'-methylbiphenyl
Reactant of Route 5
Reactant of Route 5
4-Cyano-4'-methylbiphenyl
Reactant of Route 6
Reactant of Route 6
4-Cyano-4'-methylbiphenyl

Citations

For This Compound
37
Citations
T Shikata, M Minamoto - 日本レオロジー学会誌, 2014 - jstage.jst.go.jp
… range from 2200 to 2250 cm-1 were employed to investigate the formation of the anti-parallel dimer of liquid crystalline forming 5CB and 8CB and not forming 4-cyano4’-methylbiphenyl (…
Number of citations: 1 www.jstage.jst.go.jp
AL Bailey, GS Bates, EE Burnell, GL Hoatson - Liquid Crystals, 1989 - Taylor & Francis
… MR spectra of mixtures of the non-mesogenic compound 4-cyano4-methylbiphenyl (1CB) and … For this purpose we have chosen to study ICB (4-cyano-4'-methylbiphenyl) as a solute in …
Number of citations: 14 www.tandfonline.com
GW Gray, A Mosley - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
The lower homologues of the series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls have been prepared and their liquid crystal transition temperatures determined. The trends in the …
Number of citations: 104 pubs.rsc.org
M Nishimura, M Ueda, N Miyaura - Tetrahedron, 2002 - Elsevier
… Among them, we previously reported the analytical data of 4-methyl-4′-nitrobiphenyl, 22 4-cyano-4′-methylbiphenyl, 22 2-cyano-4′-methylbiphenyl, 22 4-acetyl-4′-methylbiphenyl, …
Number of citations: 116 www.sciencedirect.com
J Vapaavuori, A Siiskonen, V Dichiarante, A Forni… - RSC …, 2017 - pubs.rsc.org
… Density functional theory calculations (see the ESI† for further details), minimizing the energy of the molecules 1–3 in the proximity of 4-cyano-4′-methylbiphenyl (1CB; used as a …
Number of citations: 18 pubs.rsc.org
A Kapturkiewicz, G Angulo - Dalton Transactions, 2003 - pubs.rsc.org
Electron transfer generation of the excited tris(2-phenylpyridine)iridium(III) 3*Ir(ppy)3 has been studied in acetonitrile–dioxane (1 ∶ 1) solutions containing 0.1 M (n-C4H9)4NPF6 as the …
Number of citations: 70 pubs.rsc.org
H Ke, X Chen, G Zou - The Journal of Organic Chemistry, 2014 - ACS Publications
Efficient bis(phosphine)nickel-catalyzed cross-couplings of diarylborinic acids with aryl chlorides, tosylates, and sulfamates have been effected with an assistance of N-heterocyclic …
Number of citations: 57 pubs.acs.org
DS Zimmerman, EE Burnell - Molecular Physics, 1990 - Taylor & Francis
… In another set of experiments the deuteron spectra of perdeuterated 4-cyano-4'methylbiphenyl (1CB) and perdeuterated 4-n-pentyl-4'-cyanobiphenyl (5CB) were obtained in the 55 wt% …
Number of citations: 37 www.tandfonline.com
E You, P Li, L Wang - Synthesis, 2006 - thieme-connect.com
A nickel (0)/tetra-n-butylammonium bromide (TBAB) catalyzed Suzuki-Miyaura reaction of aryl iodides and bromides with organoboronic acids was developed under phosphine-free …
Number of citations: 23 www.thieme-connect.com
BG Wachall, M Hector, Y Zhuang… - Bioorganic & medicinal …, 1999 - Elsevier
… To a solution of 4′-cyano-4-methylbiphenyl (7) (0.75 g, 3.9 mmol) in dry CCl 4 (4 mL) was added N-bromo succinimide (NBS; 0.69 g, 3.9 mmol) and dibenzoyl peroxide (DBPO; 0.034 g…
Number of citations: 70 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.